2,4,6-Tritert-butylbenzonitrile
Description
Contextual Significance of Steric Hindrance in Modern Organic Chemistry
Steric hindrance is a fundamental concept in organic chemistry that refers to the spatial arrangement of atoms within a molecule and the influence of this arrangement on the molecule's reactivity. Bulky atomic groups can impede the approach of reactants, thereby slowing down or even preventing chemical reactions. This phenomenon plays a crucial role in determining reaction rates, regioselectivity, and the stability of molecules and their intermediates. In modern organic synthesis, chemists often harness steric hindrance as a powerful tool to control the outcome of reactions, directing them toward the formation of a desired product while suppressing unwanted side reactions.
Fundamental Role of the Nitrile Functional Group in Chemical Research
The nitrile, or cyano, functional group (-C≡N) is a cornerstone of organic synthesis. Its linear geometry and the presence of a carbon-nitrogen triple bond impart unique reactivity. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a ligand in coordination chemistry. Nitriles are versatile intermediates that can be readily converted into a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones. This transformative capacity makes them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.
2,4,6-Tritert-butylbenzonitrile as a Representative System for Investigating Steric Effects
This compound stands as a testament to the profound impact of steric hindrance. In this molecule, the nitrile group is flanked by three bulky tert-butyl groups positioned at the ortho- and para-positions of the benzene (B151609) ring. This extreme steric congestion effectively shields the nitrile functional group, significantly modifying its expected chemical behavior. The study of this compound and its analogues provides valuable insights into the limits of reactivity and the physical properties of molecules under severe steric strain. It serves as an exceptional model system for probing the fundamental principles of steric effects and their consequences in chemical transformations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
24309-22-6 |
|---|---|
Molecular Formula |
C19H29N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2,4,6-tritert-butylbenzonitrile |
InChI |
InChI=1S/C19H29N/c1-17(2,3)13-10-15(18(4,5)6)14(12-20)16(11-13)19(7,8)9/h10-11H,1-9H3 |
InChI Key |
YPTTWFYLFCSZKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C#N)C(C)(C)C |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 2,4,6-Tritert-butylbenzonitrile typically involves the introduction of the sterically demanding tert-butyl groups onto a benzene (B151609) ring, followed by the formation of the nitrile functionality. A common synthetic strategy starts from 1,3,5-tri-tert-butylbenzene. Bromination of 1,3,5-tri-tert-butylbenzene can yield 2,4,6-tri-tert-butylbromobenzene, a key intermediate.
The conversion of the corresponding primary amide, 2,4,6-Tritert-butylbenzamide, to the nitrile is a crucial step. This dehydration reaction can be achieved using various dehydrating agents. Traditional methods often employ harsh reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). researchgate.netchemistrysteps.comresearchgate.net
The characterization of this compound relies on standard spectroscopic techniques to confirm its unique structure.
| Property | Description |
| Molecular Formula | C₁₉H₂₉N |
| Molecular Weight | 271.45 g/mol |
| Appearance | Likely a crystalline solid |
Spectroscopic Data (Predicted and Expected):
| Technique | Expected Observations |
| ¹H NMR | Two singlets are expected: one for the 18 protons of the two ortho-tert-butyl groups and one for the 9 protons of the para-tert-butyl group. A singlet for the two meta-protons on the benzene ring would also be present. |
| ¹³C NMR | Signals corresponding to the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the aromatic carbons (including the ipso-carbon attached to the nitrile group and the carbons bearing the tert-butyl groups), and the nitrile carbon. The chemical shift of the nitrile carbon is typically in the range of 110-120 ppm. oregonstate.edu |
| Infrared (IR) Spectroscopy | A characteristic sharp and intense absorption band for the C≡N stretching vibration is expected around 2240-2220 cm⁻¹, typical for aromatic nitriles. spectroscopyonline.com The presence of bulky substituents may cause a slight shift in this frequency. |
Structural Analysis
The molecular structure of 2,4,6-Tritert-butylbenzonitrile is dominated by the steric repulsion between the bulky tert-butyl groups and the nitrile functionality. X-ray crystallographic analysis of similarly substituted benzonitriles, such as 2,4,6-triiodobenzonitrile, reveals a planar benzene (B151609) ring. amazonaws.com It is expected that this compound would also adopt a largely planar conformation of the aromatic ring to minimize steric strain.
The C-C-C bond angles within the tert-butyl groups will be close to the tetrahedral angle of 109.5°, while the bond angles within the benzene ring will be approximately 120°. The extreme steric bulk of the ortho-tert-butyl groups is likely to cause some distortion of the bond angles around the nitrile group and its attachment to the benzene ring. The C-C≡N bond angle is expected to be close to 180°, maintaining the linear geometry of the nitrile group.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum provides a distinct signature for 2,4,6-Tritert-butylbenzonitrile. The most prominent and diagnostic absorption would be from the nitrile functional group.
Nitrile (C≡N) Stretch: A strong and sharp absorption band is expected in the region of 2240-2220 cm⁻¹. The IR spectrum of 4-t-butylbenzonitrile shows this peak clearly. nist.gov
C-H Stretches: Aromatic C-H stretching vibrations typically appear as weak to medium bands in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl groups would be observed as strong bands just below 3000 cm⁻¹, typically in the 2960-2870 cm⁻¹ range.
Aromatic C=C Stretches: The benzene (B151609) ring itself gives rise to several characteristic bands in the fingerprint region. Medium to weak absorptions are expected around 1600 cm⁻¹ and 1475 cm⁻¹ due to carbon-carbon stretching vibrations within the ring. vscht.cz
C-H Bending: Bending vibrations for the tert-butyl groups are expected around 1390-1365 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Weak-Medium |
| Aliphatic C-H (tert-butyl) | Stretch | 2960 - 2870 | Strong |
| Nitrile C≡N | Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C | Ring Stretch | ~1600, ~1475 | Medium-Weak |
| Aliphatic C-H (tert-butyl) | Bend | 1390 - 1365 | Medium |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. Therefore, symmetric, non-polar vibrations are often strong in the Raman spectrum and weak or absent in the IR spectrum.
For this compound, the Raman spectrum would also clearly show the nitrile (C≡N) stretch. A particularly strong band is expected for the symmetric "breathing" mode of the highly substituted, symmetrical benzene ring, which is often a characteristic feature in the Raman spectra of aromatic compounds. The symmetric stretching of the C-C bonds of the tert-butyl groups would also be expected to produce a noticeable Raman signal.
Electronic Absorption Spectroscopy
The primary electronic transitions are of the π → π* type, originating from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. For benzonitrile (B105546) and its derivatives, two main π → π* absorption bands are typically observed, analogous to the primary (~200 nm) and secondary (~260 nm) bands of benzene. ufz.de
The three tert-butyl groups on the benzene ring are alkyl substituents, which act as weak electron-donating groups through an inductive effect. This substitution pattern is expected to cause a bathochromic (red) shift—a shift to longer wavelengths—in the absorption maxima compared to unsubstituted benzonitrile. This effect is due to the alkyl groups slightly raising the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the energy gap to the lowest unoccupied molecular orbital (LUMO). Vibrational fine structure, often visible in the vapor phase spectra of aromatic compounds, is typically broadened and less distinct in solution. libretexts.org
For comparison, the UV/Visible spectrum of the structurally related 2,4,6-trimethylbenzonitrile (B1295322) provides insight into the expected absorption regions. The electronic effects of tert-butyl groups are similar to methyl groups in this context.
Table 1: Predicted UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength (λmax) Region | Notes |
|---|---|---|
| π → π* (Primary) | ~220-240 nm | Corresponds to the high-energy, intense absorption band. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. Using electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions.
The molecular formula of this compound is C₁₉H₂₉N, giving it a monoisotopic molecular weight of 271.2300 g/mol . The mass spectrum is expected to show a distinct molecular ion peak at m/z = 271.
The fragmentation of the molecular ion is dictated by the stability of the resulting ions and neutral fragments. Aromatic rings are stable, often resulting in strong molecular ion peaks. rsc.org The most characteristic fragmentation pathway for this compound involves the cleavage of the bulky tert-butyl groups. The loss of a methyl radical (•CH₃, 15 Da) from a tert-butyl group is highly favorable, as it results in a stable tertiary carbocation. This would produce a prominent peak at m/z 256 (M-15), which is often the base peak in the spectrum of tert-butyl substituted aromatic compounds. A subsequent loss of a neutral isobutylene (B52900) molecule (C₄H₈, 56 Da) from the [M-15]⁺ ion is also a common pathway.
Another significant fragmentation is the loss of an entire tert-butyl radical (•C(CH₃)₃, 57 Da) to yield an ion at m/z 214 (M-57).
Table 2: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 271 | [C₁₉H₂₉N]•⁺ | Molecular Ion (M•⁺) |
| 256 | [M - CH₃]⁺ | •CH₃ |
| 214 | [M - C(CH₃)₃]⁺ | •C(CH₃)₃ |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Derivatives and Intermediates)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as radicals. While the parent this compound molecule is diamagnetic (contains no unpaired electrons) and therefore EPR-silent, its radical anion can be generated through chemical or electrochemical reduction. This radical anion, [C₁₉H₂₉N]•⁻, is paramagnetic and can be characterized by EPR spectroscopy.
The study of such radical intermediates is crucial for understanding single-electron transfer (SET) reaction mechanisms. For instance, the electrochemical reduction of similar aromatic compounds has been shown to produce stable radical anions whose EPR spectra can be readily measured. researchgate.net
The EPR spectrum of the this compound radical anion would be characterized by several key parameters:
g-value: This is a dimensionless factor that is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of the free electron (g ≈ 2.0023). For the radical anion of this compound, an isotropic g-value around 2.003-2.004 would be expected.
Hyperfine Coupling: The unpaired electron spin interacts with the magnetic moments of nearby nuclei with non-zero spin (I ≠ 0). This interaction, known as hyperfine coupling, splits the EPR signal into multiple lines. In this radical anion, the unpaired electron would couple primarily with the nitrogen nucleus of the nitrile group (¹⁴N, I = 1) and the two meta-protons on the aromatic ring (¹H, I = 1/2). The coupling to the 27 protons of the three equivalent tert-butyl groups would likely be very small and contribute mainly to the broadening of the spectral lines.
The splitting pattern provides direct information about the distribution of the unpaired electron's spin density within the molecule.
Table 3: Predicted EPR Spectral Parameters for the this compound Radical Anion
| Parameter | Interacting Nuclei | Expected Characteristics |
|---|---|---|
| g-value | - | Isotropic, g ≈ 2.003-2.004 |
| Hyperfine Coupling Constant (aN) | ¹⁴N (I=1) | A triplet splitting pattern. |
Crystallographic Analysis and Solid State Architecture
X-ray Diffraction Studies of 2,4,6-Tritert-butylbenzonitrile and its Derivatives
As of the latest searches of scholarly databases, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystallographic analysis of closely related, sterically crowded molecules, such as 2,4,6-tri-tert-butylphenol (B181104) and its phenoxyl radical, provides a framework for understanding the potential solid-state characteristics of the benzonitrile (B105546) derivative. rsc.orgwikipedia.org
An X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. Of particular interest in this highly substituted system would be the potential distortions from ideal geometries imposed by the bulky tert-butyl groups.
For instance, one would expect to observe:
Steric Strain Relief: Significant out-of-plane bending of the nitrile group and the tert-butyl groups relative to the benzene (B151609) ring to minimize steric repulsion. The C-C-C angles within the tert-butyl groups might also deviate from the ideal tetrahedral angle.
Bond Length Alterations: The C-C bonds of the aromatic ring adjacent to the tert-butyl groups may exhibit slight elongation due to steric hindrance.
The conformation of the tert-butyl groups would also be a key feature. It is likely that they would adopt a staggered conformation relative to the aromatic ring to minimize steric clashes between the methyl groups and the adjacent substituents.
A hypothetical data table for key geometric parameters, which would be populated from an actual crystallographic study, is presented below.
| Parameter | Expected Value/Observation |
| C-C≡N bond angle | Likely to be close to 180°, but could show slight bending. |
| Aromatic C-C bond lengths | Expected to be in the range of 1.38-1.40 Å, with potential elongation at substituted carbons. |
| C-C(tert-butyl) bond lengths | Anticipated to be around 1.54 Å. |
| Dihedral angle (nitrile group vs. benzene ring) | Expected to be non-zero, indicating out-of-plane distortion. |
The solid-state architecture of this compound would be dictated by a balance of weak intermolecular interactions. Due to the absence of strong hydrogen bond donors, the crystal packing would likely be governed by a combination of:
Van der Waals Forces: These would be the predominant interactions, arising from the large surface area of the molecule.
C-H...π Interactions: The methyl hydrogens of the tert-butyl groups could potentially engage in weak C-H...π interactions with the electron-rich aromatic rings of neighboring molecules.
C-H...N Interactions: Weak hydrogen bonds between the methyl hydrogens and the nitrogen atom of the nitrile group of an adjacent molecule might also be present.
Insights from Crystal Structure Prediction (CSP) Methodologies
In the absence of experimental data, Crystal Structure Prediction (CSP) methodologies offer a powerful computational approach to explore the likely crystal packing arrangements of a molecule. CSP involves generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies.
For a molecule like this compound, a CSP study would:
Generate a range of possible polymorphs (different crystal structures of the same compound).
Provide insights into the most energetically favorable packing motifs.
Help to rationalize the interplay of weak intermolecular interactions in directing the crystal structure.
Successful CSP studies have been conducted on other complex organic molecules, sometimes even leading to the identification of previously unknown polymorphic forms. nih.gov For sterically hindered molecules, CSP can be particularly valuable in understanding how the molecular shape dictates the limited number of viable packing arrangements.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential for determining the electronic structure and energetic properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing insights into electron distribution, molecular orbitals, and various energetic properties. For 2,4,6-tritert-butylbenzonitrile, DFT studies would be instrumental in understanding how the bulky tert-butyl groups and the electron-withdrawing nitrile group influence the aromatic system. Such calculations could provide optimized geometries, electrostatic potential maps, and frontier molecular orbital (HOMO-LUMO) energies.
Despite the utility of this method, specific DFT studies detailing the electronic structure and energetics of this compound are not prominently available in the reviewed literature.
For even greater accuracy, particularly for benchmarking purposes, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation. They would be crucial for obtaining highly accurate geometric parameters and thermochemical data for this compound.
A review of scientific databases indicates that high-level ab initio calculations specifically for this compound have not been published.
Molecular Modeling and Conformational Space Exploration
The presence of three bulky tert-butyl groups on the benzene (B151609) ring of this compound imposes significant steric constraints, which will dictate the preferred three-dimensional arrangement of the molecule. Molecular modeling techniques, including molecular mechanics and semi-empirical methods, are well-suited for exploring the conformational landscape of such molecules. These methods can be used to identify low-energy conformers and to understand the rotational barriers of the tert-butyl groups.
While the conformational analysis of other substituted benzenes with tert-butyl groups has been a subject of study, a detailed exploration of the conformational space of this compound is not available in the literature. rsc.org
Computational Elucidation of Reaction Mechanisms and Transition States
Understanding the reactivity of this compound, for instance in reactions involving the nitrile group, would be greatly aided by computational studies of reaction mechanisms. By mapping the potential energy surface and locating transition state structures, chemists can gain insight into reaction pathways, activation energies, and the influence of sterics on reactivity.
Although computational studies on the reaction mechanisms of other nitriles exist, specific investigations into the transition states and reaction pathways for this compound are not documented in the available literature. rsc.orgresearchgate.net
Analysis of Spin Density Distribution in Related Radical Species (e.g., 2,4,6-tri-tert-butylphenoxyl radical)
While not directly about this compound, the analysis of spin density in related radical species can offer insights into the electronic effects of the 2,4,6-tri-tert-butylphenyl scaffold. For the well-studied 2,4,6-tri-tert-butylphenoxyl radical, computational studies have been performed to calculate the distribution of spin density. These calculations help in understanding the delocalization of the unpaired electron across the aromatic ring and the steric protection afforded by the tert-butyl groups.
Such analyses provide a valuable reference for what might be expected in a hypothetical radical derived from this compound, but direct studies on such a species are not available.
Theoretical Assessment of Steric Strain and Its Thermochemical Consequences
The defining feature of this compound is the immense steric strain introduced by the three tert-butyl groups. A theoretical assessment of this strain would involve calculating the strain energy by comparing the energy of the optimized structure to that of a hypothetical strain-free reference compound. These calculations would quantify the energetic cost of the steric hindrance and could be correlated with the molecule's thermochemical properties, such as its heat of formation.
A detailed theoretical assessment of the steric strain and its specific thermochemical consequences for this compound has not been reported in the scientific literature.
Influence of Steric Hindrance on Macroscopic and Microscopic Chemical Behavior
Modulation of Reactivity Profiles and Reaction Selectivity
The reactivity of an aromatic compound is a delicate balance of electronic and steric effects. In 2,4,6-Tritert-butylbenzonitrile, the steric component is overwhelmingly dominant, dictating both the feasibility and selectivity of reactions at the aromatic ring and the nitrile group.
Reactions at the Aromatic Ring: The nitrile group (–CN) is a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. minia.edu.eg However, the colossal steric bulk of the two orthotert-butyl groups effectively shields the positions adjacent to the nitrile group (positions 3 and 5, which are electronically favored for meta-direction) from the approach of most electrophiles. Consequently, electrophilic attack on the aromatic ring of this compound is exceptionally difficult and often fails to proceed under standard conditions.
In less hindered substituted benzenes, the regioselectivity of EAS is a well-understood interplay of electronics and sterics. For instance, in the nitration of alkylbenzenes, the ratio of ortho to para substitution is highly sensitive to the size of the alkyl group. As the bulk of the substituent increases, the approach of the electrophile to the ortho position is increasingly hindered, leading to a higher proportion of the para product. libretexts.orggla.ac.uk While the tert-butyl groups in this compound are activating, the nitrile is deactivating; however, the steric shielding of all positions adjacent to a substituent makes typical EAS reactions highly improbable. numberanalytics.com
Reactions at the Nitrile Group: The nitrile functional group itself is susceptible to a variety of transformations, such as hydrolysis to carboxylic acids, reduction to amines, or addition of organometallic reagents to form ketones. libretexts.orgnumberanalytics.com In this compound, the two flanking tert-butyl groups create a constricted pocket around the nitrile, severely impeding the access of nucleophiles or reagents. For example, the reduction of nitriles with bulky reducing agents like Diisobutylaluminium hydride (DIBAL-H) can be stopped at the aldehyde stage after the addition of one hydride equivalent, partly due to steric hindrance preventing a second addition. chemistrysteps.com In the case of this compound, even this first addition would be exceptionally slow. Similarly, hydrolysis, which requires the approach of water molecules, would be significantly retarded. libretexts.org
This steric shielding makes the synthesis of the molecule itself challenging. Cyanation of extremely sterically hindered aryl halides or Grignard reagents requires specialized conditions and reagents, highlighting the difficulty in introducing the nitrile group in the first place. organic-chemistry.org
Kinetic and Thermodynamic Implications of Bulky Substituents on Reaction Pathways
The interplay between reaction rates (kinetics) and product stability (thermodynamics) is a central theme in organic chemistry. wikipedia.org The bulky substituents of this compound introduce significant energy penalties that affect both the transition states and ground states of potential reactions.
A reaction can be under kinetic control , where the major product is the one that is formed fastest (lowest activation energy), or under thermodynamic control , where the major product is the most stable one (lowest Gibbs free energy). pressbooks.publibretexts.org This is often temperature-dependent; lower temperatures favor the kinetic product, while higher temperatures allow for equilibrium to be established, favoring the thermodynamic product. uc.edu For reactions involving this compound, the immense steric strain in any potential transition state involving attack at the ring or the nitrile group would lead to very high activation energies, resulting in extremely low reaction rates.
| Concept | Description | Implication for this compound |
| Kinetic Control | Product distribution is determined by the relative rates of formation. The product with the lowest activation energy predominates. wikipedia.orglibretexts.org | Most reactions would be under kinetic control due to the high energy barriers for reversal. Extreme steric hindrance makes most kinetic products form very slowly, if at all. |
| Thermodynamic Control | Product distribution is determined by the relative stability of the products. The most stable product predominates at equilibrium. pressbooks.pub | Achieving thermodynamic control would require high temperatures to overcome activation barriers and establish equilibrium, which might lead to decomposition. |
| Steric Hindrance | The slowing of chemical reactions due to the spatial bulk of substituents. numberanalytics.com | Dominant effect; severely retards or prevents reactions at the aromatic ring and the nitrile group. |
| Steric Acceleration | An increase in reaction rate due to the relief of steric strain in going from a reactant to a transition state. gla.ac.uk | Potentially relevant if a reaction leads to a less sterically congested transition state, which could partially offset the kinetic barrier from steric hindrance. |
Stabilization of Normally Labile or Transient Species
One of the most significant consequences of extreme steric hindrance is the ability to kinetically stabilize highly reactive molecules. The 2,4,6-tri-tert-butylphenyl group (often abbreviated as Mes*) is a premier example of a "super bulky" substituent used to isolate species that would otherwise have a fleeting existence. It acts as a "kinetic shield," preventing reactive centers from dimerization, polymerization, or reaction with other molecules.
The most famous example from this family of compounds is the 2,4,6-tri-tert-butylphenoxy radical, formed by the oxidation of the corresponding phenol (B47542) (2,4,6-Tri-tert-butylphenol). nih.govrsc.org Unlike most phenoxy radicals, it is a deep blue, crystalline solid that is stable for weeks at room temperature because the bulky tert-butyl groups prevent the radical center from dimerizing. nih.gov
This principle has been extended to stabilize a wide array of reactive species. The 2,4,6-tri-tert-butylphenyl substituent has been instrumental in the synthesis and isolation of compounds with multiple bonds between heavier main group elements, such as the first stable diphosphene (B14672896) (a compound with a P=P double bond). acs.org
The prompt's specific mention of novel boron-containing compounds derived from the corresponding oxide (phenoxide) highlights a key application of this steric shielding. The 2,4,6-tri-tert-butylphenoxide ligand is used to stabilize electron-deficient and highly reactive boron centers. thieme.comscholaris.ca For example, highly Lewis acidic boranes and even borocations, which are typically transient intermediates, can be isolated and studied when protected by one or more of these bulky groups. scholaris.canih.gov While the nitrile group in this compound is electron-withdrawing and would modulate the electronic properties of any attached metal or reactive center differently than a phenoxide, the fundamental principle of kinetic stabilization by the bulky aryl framework remains the same.
| Stabilized Species | Stabilizing Group | Key Observation | Reference |
| Phenoxy Radical | 2,4,6-Tri-tert-butylphenyl | A stable, isolable, deep-blue crystalline solid. | nih.govrsc.org |
| Diphosphene (P=P) | 2,4,6-Tri-tert-butylphenyl | First isolation of a stable compound with a phosphorus-phosphorus double bond. | acs.org |
| Borocations | 2,4,6-Tri-tert-butylphenyl and other bulky groups | Highly electrophilic boron species can be isolated and characterized. | scholaris.ca |
| Phosphinidenoid Complexes | 2,4,6-Tri-tert-butylphenyl | Allows for the study of reactive phosphorus intermediates. | arkat-usa.org |
Stereoelectronic Effects within Highly Congested Aromatic Systems
Stereoelectronic effects are the consequences of how the spatial arrangement of orbitals influences the electronic properties of a molecule. In highly congested systems like this compound, these effects are pronounced due to the severe distortion of ideal geometries.
X-ray crystallographic studies on molecules containing the 2,4,6-tri-tert-butylphenyl group have revealed that the aromatic ring is not planar. Instead, to alleviate the immense steric strain between the orthotert-butyl groups and the substituent at the ipso-position, the benzene (B151609) ring adopts a distorted, boat-like conformation. arkat-usa.org This distortion disrupts the planarity of the π-system, which can affect aromaticity and the delocalization of electrons.
Furthermore, the "ortho effect" describes how a bulky ortho substituent can force a neighboring functional group to twist out of the plane of the aromatic ring. wikipedia.org For a nitrile group, which is linear (sp-hybridized), this twisting would primarily involve the C-C bond connecting it to the ring. Such a rotation would disrupt the conjugative interaction between the nitrile's π-orbitals and the aromatic π-system. The nitrile group is electron-withdrawing through both induction (via the σ-bond) and resonance (via the π-system). libretexts.orglibretexts.org Forcing the nitrile group out of plane would diminish its ability to withdraw electron density via resonance, altering the electronic character and reactivity of the molecule. This interplay, where steric strain forces a geometric change that in turn modifies electronic interactions, is the essence of a stereoelectronic effect.
Advanced Research Applications in Organic Chemistry
Utilization as a Bulky Ligand or Auxiliary in Catalysis and Organic Synthesis
The sheer size of the 2,4,6-tri-tert-butylphenyl substituent makes the parent benzonitrile (B105546) an intriguing candidate for use as a sterically demanding ligand in organometallic chemistry and catalysis. mt.comarchive.org Bulky ligands are crucial for stabilizing reactive, low-coordinate metal centers and for controlling the selectivity of catalytic reactions by dictating the steric environment around the metal. wikipedia.orgus-csic.es
In this context, 2,4,6-tritert-butylbenzonitrile can function as a monodentate ligand through its nitrile nitrogen atom. Its significant steric profile can be exploited to:
Create highly specific catalytic pockets: The ligand's bulk can restrict access to the metal center, allowing only small substrates to react or forcing them to approach from a specific trajectory, thereby enhancing reaction selectivity.
Stabilize unusual oxidation states or coordination numbers: By preventing dimerization or decomposition pathways, bulky ligands can support reactive organometallic species. us-csic.es
Influence enantioselective catalysis: When incorporated into chiral catalyst scaffolds, such bulky fragments can create a well-defined chiral environment, which is essential for asymmetric transformations. snnu.edu.cn
A particularly relevant area is the field of Frustrated Lewis Pairs (FLPs). FLPs consist of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.orgutexas.edu This unquenched reactivity allows them to activate small molecules like H₂, CO₂, and N₂O. rsc.org While bulky phosphines are common Lewis bases in FLPs, a highly hindered nitrile like this compound could potentially serve a similar role, pairing with a bulky Lewis acid to create novel FLP systems for catalysis. wikipedia.orgnih.gov
| Application Area | Role of this compound | Potential Outcome |
| Homogeneous Catalysis | Sterically demanding ligand | Enhanced regioselectivity or stereoselectivity. researchgate.net |
| Organometallic Synthesis | Stabilizer for reactive species | Isolation of low-coordinate metal complexes. us-csic.es |
| Frustrated Lewis Pairs | Bulky Lewis base component | Activation of small molecules for metal-free catalysis. wikipedia.orgrsc.org |
Precursor for the Synthesis of Novel, Highly Hindered Molecular Architectures and Functional Materials
The 2,4,6-tri-tert-butylphenyl group is a cornerstone for building exceptionally hindered molecular frameworks. researchgate.net this compound serves as a key starting material for accessing a variety of these complex structures due to the versatile chemistry of the nitrile group. The nitrile can be chemically transformed into other essential functional groups, each embedded within the sterically encumbered phenyl ring.
Key transformations and applications include:
Synthesis of Hindered Organometallics: The nitrile can be converted into a functional group suitable for metallation, leading to the formation of highly hindered Grignard or organolithium reagents. For instance, the Grignard reagent derived from the corresponding bromide (MesMgBr, where Mes = 2,4,6-tri-tert-butylphenyl) is a documented precursor for synthesizing sterically crowded indium compounds like Mes*₂InBr and is used in the synthesis of bulky BINOL-derived phosphoric acids, which are powerful catalysts in asymmetric synthesis. researchgate.net
Formation of Bulky Amines and Amides: Reduction of the nitrile group provides 2,4,6-tri-tert-butylbenzylamine, a primary amine with significant steric shielding around the nitrogen atom. Hydrolysis can yield the corresponding amide. These compounds are valuable as building blocks or as ligands themselves, where the steric bulk can influence the properties of coordination compounds or organic superstructures.
Creation of Hindered Phenols: Although less direct, transformation pathways from the nitrile to a hydroxyl group would yield 2,4,6-tri-tert-butylphenol (B181104), a well-known antioxidant and precursor to the stable 2,4,6-tri-tert-butylphenoxyl radical. rsc.orgwikipedia.org
The use of this benzonitrile as a precursor is central to diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules. nih.gov By employing this sterically defined building block, chemists can systematically explore how extreme steric hindrance influences molecular properties and reactivity.
| Precursor | Target Molecule/Intermediate | Significance/Application |
| This compound | 2,4,6-Tri-tert-butylphenyl Grignard Reagent (Mes*MgBr) | Synthesis of bulky ligands and catalysts (e.g., hindered BINOLs). researchgate.net |
| This compound | 2,4,6-Tri-tert-butylbenzylamine | Building block for sterically encumbered ligands and materials. |
| This compound | 2,4,6-Tri-tert-butylbenzoic Acid | Precursor for hindered esters and other derivatives. |
Role in the Development of New Reagents and Chemical Intermediates (e.g., 2,4,6-Tri-tert-butylbenzonitrile Oxide)
The conversion of this compound into its corresponding N-oxide generates a highly valuable and reactive chemical intermediate. Nitrile oxides are 1,3-dipoles that are widely used in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals. nih.gov
The hypothetical 2,4,6-tri-tert-butylbenzonitrile oxide would be a nitrile oxide with unique properties:
Exceptional Stability: The extreme steric bulk provided by the ortho-tert-butyl groups would likely hinder the common dimerization pathway of nitrile oxides, potentially making it an unusually stable and isolable reagent compared to its less-hindered counterparts like 2,4,6-trimethylbenzonitrile (B1295322) oxide. nih.gov
Unique Reactivity in Cycloadditions: In reactions with dipolarophiles (e.g., alkenes, alkynes), the steric hindrance would be expected to exert profound control over the regioselectivity and stereoselectivity of the cycloaddition. It may enable reactions that are difficult to achieve with smaller nitrile oxides or completely inhibit reactions with sterically demanding partners.
Source of Reactive Oxygen: The N-O bond in nitrile oxides can be cleaved under certain conditions, making them potential oxygen-transfer reagents. nih.gov
The synthesis of such a hindered nitrile oxide, likely proceeding through the oxidation of the corresponding aldoxime, would provide the research community with a novel tool for building complex molecules and for studying the fundamental effects of steric hindrance on 1,3-dipolar cycloaddition mechanisms. nih.gov
| Reagent/Intermediate | Precursor | Key Features | Research Application |
| 2,4,6-Tri-tert-butylbenzonitrile Oxide | This compound | Highly hindered 1,3-dipole, potentially high stability. | [3+2] cycloadditions, synthesis of complex heterocycles. nih.govnih.gov |
| 2,4,6-Tri-tert-butylbenzaldoxime | 2,4,6-Tri-tert-butylbenzaldehyde | Direct precursor to the nitrile oxide. | Intermediate in reagent synthesis. |
Contributions to Fundamental Mechanistic Studies of Aromatic Substitution and Rearrangement Processes
Steric effects are a fundamental factor governing the rates and outcomes of chemical reactions. wikipedia.org Molecules containing the 2,4,6-tri-tert-butylphenyl group are frequently used as "molecular rulers" to probe the limits of steric tolerance in reaction mechanisms. researchgate.net The combination of the strong electronic influence of the nitrile group and the overwhelming steric effects of the tert-butyl groups makes this compound an ideal substrate for such studies.
This compound contributes to mechanistic understanding in several ways:
Aromatic Substitution: In electrophilic aromatic substitution (EAS), the nitrile group is a deactivating, meta-directing group. msu.eduyoutube.com However, the positions meta to the nitrile (positions 3 and 5) are sterically blocked by the flanking tert-butyl groups. This setup creates a fascinating case for studying substitution reactions, as any reaction would have to overcome enormous steric barriers, providing valuable data on activation energies and transition state geometries. researchgate.netnih.govresearchgate.net Similarly, in nucleophilic aromatic substitution (SNAr), the extreme steric hindrance can be used to differentiate between concerted and stepwise mechanisms. nih.govnumberanalytics.com
Rearrangement Processes: The steric strain inherent in the molecule can be a driving force for molecular rearrangements under certain conditions. Studying how this compound or its derivatives behave under thermal or acidic conditions can reveal novel rearrangement pathways and provide insight into the interplay between steric and electronic effects. researchgate.net
Hindrance to Solvation: The bulky tert-butyl groups can impede the approach of solvent molecules to a reactive center. Studies on related molecules like 2,4,6-tri-t-butylbenzyl chloride have shown that this hindrance to solvation can lead to unexpected reaction rates and provides a way to quantify the role of solvent participation in reaction mechanisms. researchgate.net
By using this compound, researchers can effectively isolate and study the impact of severe steric congestion on chemical reactivity, leading to a more refined understanding of fundamental organic reaction mechanisms. rsc.org
Q & A
Q. How should researchers resolve discrepancies between predicted and observed reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
